Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Methyl 7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic compound with the molecular formula C8H12O3 It is a derivative of 7-oxabicyclo[22
Mechanism of Action
Target of Action
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound with a unique structure. Similar compounds have been found to inhibit protein phosphatases , suggesting that this compound may also interact with these enzymes.
Mode of Action
It is suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets, leading to changes in their activity.
Biochemical Pathways
Given its potential role as a protein phosphatase inhibitor , it can be inferred that it may impact pathways regulated by these enzymes.
Result of Action
Based on its potential role as a protein phosphatase inhibitor , it can be inferred that it may alter the phosphorylation state of proteins, thereby affecting cellular processes regulated by these proteins.
Preparation Methods
The synthesis of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity .
In industrial settings, the production of this compound may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by further chemical transformations . The Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is another common method used to cleave a C–C bond and produce the desired compound .
Chemical Reactions Analysis
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research has explored its use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
7-oxabicyclo[2.2.1]heptane:
2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate: This compound has an additional methyl group, which can influence its reactivity and applications.
Cantharidin: A naturally occurring compound with a similar bicyclic structure, known for its biological activity as a vesicant.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307877, DTXSID401244603 | |
Record name | methyl 7-oxa-2-norbornanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-32-6, 17791-35-4 | |
Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21987-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC196152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 7-oxa-2-norbornanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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